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Compound of Interest

Compound Name:
3,4,6-Tri-o-benzyl-2-nitro-d-

galactal

Cat. No.: B1366443 Get Quote

The introduction of a nitro (-NO₂) group at the C2 position of the d-galactal ring is expected to

significantly influence the ¹³C NMR spectrum. The nitro group is a strong electron-withdrawing

group, which deshields the adjacent carbon atoms, causing their resonances to shift downfield

(to a higher ppm value).

Below is a comparative table of the experimental ¹³C NMR chemical shifts for d-galactal and

3,4,6-tri-O-acetyl-d-galactal, alongside a predicted spectrum for 2-nitro-d-galactal.

Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm)
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Carbon
d-Galactal
(Experimental)

3,4,6-Tri-O-
acetyl-d-
galactal
(Experimental)
[1]

2-Nitro-d-
galactal
(Predicted)

Rationale for
Prediction

C1 ~145.0 ~145.0 ~148-152

The double bond

and the adjacent

electron-

withdrawing nitro

group at C2 will

cause a

significant

downfield shift.

C2 ~99.0 ~99.5 ~155-160

Direct

attachment of the

strongly electron-

withdrawing nitro

group will cause

a very large

downfield shift.

C3 ~65.0 ~66.2 ~68-72

The inductive

effect of the nitro

group on the

adjacent C2 will

cause a

moderate

downfield shift.

C4 ~66.0 ~66.5 ~67-70

A smaller

downfield shift is

expected due to

the increased

distance from the

nitro group.

C5 ~78.0 ~75.0 ~76-79 Minor inductive

effects from the
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C2 position.

C6 ~62.0 ~62.5 ~62-64

Minimal effect is

expected as it is

the furthest

carbon from the

nitro substitution.

Experimental Protocol for ¹³C NMR Spectroscopy of
Glycals
The following provides a generalized, yet detailed, methodology for acquiring high-quality ¹³C

NMR spectra of glycals and their derivatives.

Workflow for ¹³C NMR Analysis of Glycals
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Sample Preparation

Data Acquisition

Data Processing

Dissolve 5-20 mg of sample
in ~0.6 mL of deuterated solvent

(e.g., CDCl₃, D₂O, DMSO-d₆)

Add a small amount of TMS
(tetramethylsilane)

as an internal standard (0 ppm)

Transfer the solution
to a 5 mm NMR tube

Place the NMR tube in the
spectrometer's probe

Set up the experiment:
- ¹³C frequency (e.g., 100 or 125 MHz)

- Proton decoupling
- Acquisition parameters (pulse angle, delay)

Acquire the Free Induction
Decay (FID) signal over several hours

Apply Fourier Transform
to the FID to obtain the spectrum

Phase correction

Baseline correction

Reference the spectrum
to the TMS signal (0 ppm)

Click to download full resolution via product page

Caption: Experimental workflow for obtaining a ¹³C NMR spectrum of a glycal derivative.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1366443?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Methodology:

Sample Preparation:

Accurately weigh 10-50 mg of the purified glycal derivative.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, D₂O, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be

based on the sample's solubility.

Add a small drop of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00

ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Set the appropriate acquisition parameters for a ¹³C NMR experiment. This typically

includes:

A 90° pulse width.

A relaxation delay (D1) of 2-5 seconds to ensure full relaxation of the carbon nuclei.

Proton decoupling to simplify the spectrum by removing ¹H-¹³C couplings, resulting in a

single peak for each unique carbon atom.

Acquire the data for a sufficient number of scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, this can range from several hundred to several thousand scans, often

requiring several hours of acquisition time.

Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Perform phase correction to ensure all peaks are in the absorptive mode.

Apply baseline correction to obtain a flat baseline.

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Integrate the peaks if quantitative information is desired, although peak intensities in

proton-decoupled ¹³C NMR are not always directly proportional to the number of carbons

due to the Nuclear Overhauser Effect (NOE).

Comparative Analysis with Alternative Glycals
To further understand the spectral features of 2-nitro-d-galactal, it is instructive to compare its

predicted ¹³C NMR data with the experimental data of other relevant glycals.

Table 2: ¹³C NMR Chemical Shift Comparison of d-Galactal and its Derivatives (in CDCl₃, ppm)

Carbon d-Galactal
3,4,6-Tri-O-acetyl-d-
galactal[1]

C1 ~145.0 ~145.0

C2 ~99.0 ~99.5

C3 ~65.0 ~66.2

C4 ~66.0 ~66.5

C5 ~78.0 ~75.0

C6 ~62.0 ~62.5

Acetyl CH₃ - 20.9, 20.7, 20.6

Acetyl C=O - 170.4, 170.3, 170.1

The data for 3,4,6-tri-O-acetyl-d-galactal demonstrates the effect of acetylation on the chemical

shifts. The acetyl groups cause a slight downfield shift for the carbons they are attached to (C3,
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C4, and C6) compared to the parent d-galactal. The carbonyl carbons of the acetyl groups

appear significantly downfield, in the range of 170-171 ppm.

Causality Behind Experimental Choices
Choice of Solvent: The choice of a deuterated solvent is crucial to avoid a large solvent

signal that would obscure the analyte's peaks. The solvent's polarity can also slightly

influence the chemical shifts. CDCl₃ is a common choice for many organic molecules, while

D₂O is used for highly polar, water-soluble compounds.

Proton Decoupling: In ¹³C NMR, the coupling between carbon atoms and their attached

protons would lead to complex splitting patterns, making the spectrum difficult to interpret.

Proton decoupling removes this coupling, resulting in a much simpler spectrum with a single

sharp peak for each chemically non-equivalent carbon.

Relaxation Delay: Carbon-13 nuclei, especially quaternary carbons, can have long relaxation

times. A sufficient relaxation delay between pulses is necessary to allow the magnetization to

return to equilibrium, ensuring accurate signal intensities, which is particularly important for

quantitative ¹³C NMR.

Conclusion
The structural characterization of 2-nitro-d-galactal is essential for its application in synthetic

chemistry. While direct experimental ¹³C NMR data is elusive, a thorough understanding of the

electronic effects of the nitro group allows for a reliable prediction of its chemical shifts. This

guide provides a framework for interpreting the ¹³C NMR spectrum of 2-nitro-d-galactal by

comparing it with the well-characterized spectra of d-galactal and its acetylated derivative. The

provided experimental protocol offers a solid foundation for researchers to obtain high-quality

NMR data for this and other carbohydrate derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Understanding the Influence of the Nitro Group: A
Predictive Analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1366443#13c-nmr-chemical-shifts-for-2-nitro-d-
galactal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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